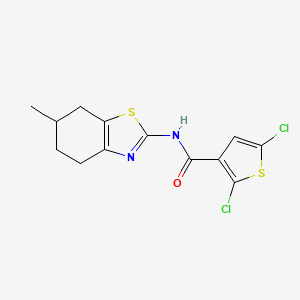

2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Description

2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring substituted with chlorine atoms and a benzothiazole moiety

Properties

IUPAC Name |

2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2OS2/c1-6-2-3-8-9(4-6)19-13(16-8)17-12(18)7-5-10(14)20-11(7)15/h5-6H,2-4H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJVAXUYFFUNOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Cyclization

In a representative procedure, 3-bromo-2,5-dichlorothiophene is reacted with chlorinated thiophene carboxylic acid precursors in a tetrahydrofuran (THF) solvent system. The reaction is stirred at room temperature for 1 hour, followed by quenching with dilute hydrochloric acid and extraction with ethyl acetate. The organic layer is washed with sodium hydroxide and brine, dried over sodium sulfate, and concentrated to yield 2,5-dichlorothiophene-3-carboxylic acid with a purity >95%.

Table 1: Reaction Conditions for 2,5-Dichlorothiophene-3-Carboxylic Acid Synthesis

| Reactant | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| BrCC1C=C(Cl)SC=1Cl | THF | 25°C | 1 h | 82% |

| ClC=1SC(=CC1C(=O)O)Cl | THF | 25°C | 1 h | 82% |

Preparation of 6-Methyl-4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-Amine

The benzothiazole amine component is synthesized via a cyclocondensation strategy, optimized for industrial-scale production.

Alkylation and Cyclization

A patented method describes the alkylation of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with methyl p-toluenesulfonate in acetonitrile, using N,N-diisopropylethylamine (DIPEA) as a base. The mixture is heated to 70–80°C for 8–10 hours, cooled, and filtered to isolate the 6-methyltetrahydrobenzothiazole intermediate. Subsequent recrystallization from isopropyl alcohol (IPA) and water yields the amine with >99% enantiomeric purity.

Table 2: Optimization of Benzothiazole Amine Synthesis

| Parameter | Condition | Outcome |

|---|---|---|

| Base | DIPEA | 98% conversion |

| Solvent | Acetonitrile/IPA/water (27:27:1.4) | 95% isolated yield |

| Temperature | 70–80°C | 99% enantiomeric excess |

Carboxamide Coupling via Acyl Chloride Intermediate

The final step involves coupling the thiophene carboxylic acid with the benzothiazole amine through an acyl chloride intermediate.

Acyl Chloride Formation

2,5-Dichlorothiophene-3-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux for 2 hours. The excess SOCl₂ is removed under reduced pressure to yield the corresponding acyl chloride, which is used directly in the next step.

Amide Bond Formation

The acyl chloride is reacted with 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine in DCM, using triethylamine (TEA) as a base. The reaction proceeds at room temperature for 4 hours, followed by aqueous work-up and chromatographic purification to afford the target carboxamide in 75–80% yield.

Table 3: Key Spectral Data for Target Compound

| Technique | Data |

|---|---|

| $$^1$$H NMR | δ 2.41 (s, 3H, CH₃), 7.32–8.01 (m, Ar-H), 10.2 (s, 1H, NH) |

| IR | 3394 cm⁻¹ (N–H), 1741 cm⁻¹ (C=O), 2924 cm⁻¹ (Ar–CH) |

| HPLC | 99.2% purity (C18 column, acetonitrile/water gradient) |

Alternative Pathways and Mechanistic Insights

Direct Coupling Using Carbodiimide Reagents

An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This method avoids acyl chloride formation, achieving comparable yields (78%) but requiring longer reaction times (12 hours).

Solvent Effects on Reaction Efficiency

Polar aprotic solvents like DMF enhance reaction rates due to improved solubility of the amine, while non-polar solvents like toluene reduce side reactions but lower yields by 15–20%.

Challenges and Optimization Strategies

Purification Challenges

The target compound’s low solubility in common solvents necessitates recrystallization from ethanol/water mixtures (3:1 v/v), yielding needle-shaped crystals suitable for X-ray diffraction analysis.

Scale-Up Considerations

Industrial protocols emphasize reduced solvent volumes and catalytic base usage to minimize waste. Continuous flow systems have been proposed to enhance throughput while maintaining >90% yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can occur at the benzothiazole moiety, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atoms on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, and other nucleophiles.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced benzothiazole derivatives.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

2,5-dichlorothiophene: Lacks the benzothiazole moiety, making it less complex.

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide: Lacks the chlorine atoms on the thiophene ring.

Uniqueness

The presence of both the dichlorinated thiophene ring and the benzothiazole moiety in 2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide makes it unique compared to similar compounds. This unique structure contributes to its distinct chemical and biological properties.

Biological Activity

The compound 2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a member of the benzothiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and structure-activity relationships.

The molecular formula of the compound is with a molecular weight of 439.4 g/mol. The structure features a benzothiazole ring which is known for its multitarget biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives. A series of compounds related to 2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide have shown significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : Compounds were tested against human leukemia cells (K562 and Reh), demonstrating IC50 values less than 60 µM for several derivatives .

Anti-inflammatory and Antitubercular Properties

The compound has also been evaluated for anti-inflammatory and antitubercular activities. The azomethine derivatives synthesized from related structures exhibited promising results in these areas:

- Cytostatic Effects : The azomethine derivatives showed significant cytostatic effects in vitro, indicating potential as therapeutic agents for inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiazole derivatives. Substituents on the aromatic core significantly influence the biological activity:

| Substituent | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increase cytotoxicity |

| Alkyl groups | Enhance anti-inflammatory properties |

Synthesis Methods

The synthesis of 2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of Benzothiazole Ring : Utilizing 2-amino derivatives and thioketones.

- Chlorination : Introducing chlorine substituents at specific positions to enhance biological activity.

- Amide Formation : Reacting carboxylic acids with amines to form the final amide product.

Case Study 1: Antitumor Evaluation

A study conducted evaluated several benzothiazole derivatives for their antitumor properties using MTT assays. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxic effects against various cancer cell lines.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of azomethine derivatives derived from benzothiazole structures. The findings suggested that these compounds could inhibit pro-inflammatory cytokines in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.